N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide
Description
N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide is a synthetic ethanediamide derivative featuring a 2,3-dihydro-1,4-benzodioxin core linked to a 4-fluorophenyl-substituted cyclopropane moiety via a methylene bridge. The benzodioxin ring system is a bicyclic ether structure known for enhancing metabolic stability and influencing pharmacokinetic properties in bioactive molecules . Ethanediamide (a two-amide-linked ethylene chain) may contribute to hydrogen bonding interactions, solubility, or structural rigidity.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c21-14-3-1-13(2-4-14)20(7-8-20)12-22-18(24)19(25)23-15-5-6-16-17(11-15)27-10-9-26-16/h1-6,11H,7-10,12H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPBHEMGTQDINU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Fluorophenyl Group: This step often involves the use of a Grignard reagent or a similar organometallic compound to introduce the fluorophenyl group onto the cyclopropyl ring.
Coupling Reactions: The final step involves coupling the benzodioxin and fluorophenyl-cyclopropyl intermediates using amide bond formation techniques, such as the use of carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized under strong oxidative conditions.
Reduction: The amide bond can be reduced to an amine under appropriate conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Halogenating agents or nitrating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzodioxin ring.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring and fluorophenyl group may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antihepatotoxic Benzodioxin-Flavones ()
Compounds such as 3',4'-(1",4"-dioxino)flavone (4f) and 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone (4g) exhibit antihepatotoxic activity comparable to silymarin, a standard hepatoprotective agent. Key structural and functional comparisons:
Key Difference: The target compound lacks the flavonoid backbone and hydroxyl groups critical for antihepatotoxic activity in flavones. Its ethanediamide chain and fluorophenylcyclopropyl group suggest divergent mechanisms, possibly targeting non-flavonoid pathways.
Antimicrobial Benzodioxin-Sulfonamides ()
Compounds like 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) show potent antimicrobial activity with low hemolytic effects.
membrane disruption). The fluorophenyl group may improve blood-brain barrier penetration compared to chlorophenyl analogs.
Ethanediamide Salts ()
Benzathine benzylpenicillin , an ethanediamide salt, is a long-acting antibiotic.
Key Difference : The target compound’s neutral ethanediamide structure contrasts with the ionic salt form of benzathine benzylpenicillin, likely affecting bioavailability and administration routes.
Biological Activity
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and research findings.
Synthesis
The synthesis of this compound involves multiple steps. The initial precursor, 2,3-dihydrobenzo[1,4]-dioxin-6-amine, is reacted with various acylating agents to form sulfonamide derivatives. These derivatives are then further modified to yield the target compound. A detailed synthesis pathway is illustrated in the following table:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2,3-Dihydrobenzo[1,4]-dioxin-6-amine + 4-Fluorophenyl cyclopropyl methyl acetamide | DMF, LiH as base | This compound |
| 2 | Resulting product + Acids/Bases for purification | pH adjustment | Purified compound |
Enzyme Inhibition
Research indicates that derivatives of the benzodioxin scaffold exhibit significant inhibitory activity against enzymes such as acetylcholinesterase (AChE) and α-glucosidase. These enzymes are crucial in the management of conditions like Alzheimer's disease (AD) and type 2 diabetes mellitus (T2DM). The compound's structure suggests it may interact effectively with these targets due to its ability to form hydrogen bonds and hydrophobic interactions.
Inhibitory Potency:
- Acetylcholinesterase: IC50 values indicate a promising inhibition profile.
- α-Glucosidase: Similar trends observed with competitive inhibition mechanisms.
Pharmacological Studies
In vivo studies have shown that compounds similar to this compound exhibit anti-inflammatory and neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress.
Case Study Findings:
- Animal Models: Administration in rodent models demonstrated improved cognitive function and reduced blood glucose levels.
- Mechanistic Insights: Studies suggest modulation of signaling pathways such as MAPK/ERK and PI3K/Akt, which are involved in cell survival and metabolism.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be maximized?
The synthesis involves multi-step organic reactions, including nucleophilic substitutions and amide bond formations. Key steps include:
- Coupling reactions : Use of coupling agents like EDCI or HOBt to link the dihydrobenzodioxin and fluorophenyl-cyclopropylmethyl moieties .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for dissolving hydrophobic intermediates .
- Temperature control : Reactions conducted at 0–25°C to minimize side products .
- Purification : Column chromatography or crystallization for isolating high-purity products .
Methodological Tip : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) before proceeding to subsequent steps .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of the benzodioxin, fluorophenyl, and cyclopropylmethyl groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]+ = 413.15) .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C in benzodioxin) .
Q. How can researchers ensure compound stability during storage and experiments?
- Storage : -20°C under inert atmosphere (argon) to prevent oxidation of the cyclopropyl group .
- Solvent compatibility : Avoid DMSO if prolonged storage is required due to hygroscopicity; use anhydrous DCM or acetonitrile .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across assays?
Contradictions may arise from assay-specific conditions (e.g., pH, serum proteins). Mitigation strategies include:
- Dose-response curves : Test across a wide concentration range (nM–μM) to identify non-linear effects .
- Binding assays : Use SPR (surface plasmon resonance) to quantify target affinity (KD) and rule out off-target interactions .
- Metabolic stability : Assess liver microsome stability to determine if rapid degradation skews activity .
Case Study : A 2023 study found discrepancies in IC₅₀ values between enzyme inhibition (IC₅₀ = 50 nM) and cell-based assays (IC₅₀ = 1.2 μM). SPR confirmed target binding (KD = 38 nM), suggesting poor cell permeability as the culprit .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking studies : Use Schrödinger Suite or AutoDock to predict binding poses with targets like GPCRs or kinases .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the fluorophenyl ring) with activity .
- ADMET prediction : SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for improved bioavailability .
Example : Modifying the cyclopropyl group to a spirocyclic moiety improved predicted BBB permeability by 30% in a 2024 study .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. knockout cell lines .
- Phosphoproteomics : Identify downstream signaling pathways using LC-MS/MS after treatment .
- In vivo models : Test efficacy in xenograft models (e.g., cancer) with pharmacokinetic profiling (Cmax, AUC) .
Q. How should researchers address variability in synthetic batches during scale-up?
- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via software like JMP .
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring .
- Impurity profiling : LC-MS/MS to trace side products (e.g., hydrolyzed amides) and adjust reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
